(R)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione, also known as (R)-2-(3-hydroxy-2-methylpropyl)phthalimide, is a compound characterized by its isoindoline structure with a hydroxymethyl side chain. The molecular formula of this compound is , and it has a molecular weight of approximately 205.23 g/mol. The compound features a phthalimide core, which is known for its diverse biological activities and applications in medicinal chemistry.
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties.
Isoindoline derivatives, including (R)-2-(3-hydroxy-2-methylpropyl)isoindoline-1,3-dione, have been studied for their potential biological activities. Research indicates that they may exhibit:
The synthesis of (R)-2-(3-hydroxy-2-methylpropyl)isoindoline-1,3-dione typically involves multi-step processes. A common method includes:
For instance, one synthetic route involves the reaction of (R)-N-(2,3-epoxypropyl)phthalimide with chiral amines in isopropanol under reflux conditions to yield the desired compound .
(R)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione has several applications:
Several compounds share structural similarities with (R)-2-(3-hydroxy-2-methylpropyl)isoindoline-1,3-dione. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
2-(3-Hydroxypropyl)isoindoline-1,3-dione | 883-44-3 | 0.80 |
2-(2-Hydroxyethyl)isoindoline-1,3-dione | 3891-07-4 | 0.90 |
6-Hydroxy-2-methylisoindolin-1-one | 1344701-44-5 | 0.85 |
5-Hydroxyisoindoline-1,3-dione | 50727-06-5 | 0.82 |
(R)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione stands out due to its specific hydroxymethyl substituent at the second position of the isoindoline ring system, which may influence its biological activity and solubility compared to other isoindoline derivatives. This unique structural feature may enhance its potential as a therapeutic agent by improving interactions with biological targets.